N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}pentanamide
Description
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda⁴-thieno[3,4-c]pyrazol-3-yl}pentanamide (CAS: 1019102-76-1) is a thieno[3,4-c]pyrazole derivative characterized by a tert-butyl substituent at the 2-position of the pyrazole ring and a pentanamide group at the 3-position. Its molecular formula is C₂₀H₂₈N₄O₄S₂, with a molecular weight of 452.59 g/mol . The compound’s structural features—such as the bulky tert-butyl group and the aliphatic pentanamide chain—suggest tailored physicochemical properties, including lipophilicity and steric effects, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-5-6-7-12(18)15-13-10-8-20(19)9-11(10)16-17(13)14(2,3)4/h5-9H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSXMXDFPMRVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C2CS(=O)CC2=NN1C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}pentanamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors to form the thieno[3,4-c]pyrazole core, followed by functionalization to introduce the tert-butyl and pentanamide groups. Reaction conditions often involve the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}pentanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}pentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, or gene expression .
Comparison with Similar Compounds
Key Observations :
In contrast, the 4-fluorophenyl group in the furan-carboxamide analog (CAS: 1020048-57-0) may improve target binding via hydrophobic or π-π interactions . The pentanamide chain (5-carbon aliphatic) in the target compound likely increases lipophilicity (logP ~3.5–4.0 estimated) compared to the aromatic furan-carboxamide (logP ~2.5–3.0) or the polar diethylsulfamoyl-benzamide (logP ~2.0–2.5).
Molecular Weight and Solubility :
- The target compound and its benzamide analog share identical molecular weights (452.59 g/mol), but the diethylsulfamoyl group in the latter may enhance aqueous solubility due to its polar sulfonamide moiety.
- The furan-carboxamide analog (344.36 g/mol) has a lower molecular weight, which may improve bioavailability.
Hypothetical Structure-Activity Relationships (SAR)
- Autotaxin Inhibition: The patent (WO 2022/003377) highlights thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors . The target compound’s pentanamide chain may occupy a hydrophobic pocket in the ATX active site, while the tert-butyl group could stabilize the pyrazole core conformation.
- Electron-Withdrawing Effects : The 4-fluorophenyl substituent in the furan-carboxamide analog may enhance binding affinity through electron-withdrawing effects, modulating the pyrazole ring’s electron density .
- Sulfamoyl vs. Aliphatic Chains : The diethylsulfamoyl-benzamide analog (BJ08073) might target enzymes with sulfonamide-binding domains, such as carbonic anhydrases or matrix metalloproteinases, diverging from the ATX inhibition pathway .
Biological Activity
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}pentanamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H23N3O5S
- Molecular Weight : 393.46 g/mol
- CAS Number : 449784-51-4
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : Studies have shown that thieno[3,4-c]pyrazole derivatives can act as antioxidants. For instance, compounds similar to this compound have demonstrated protective effects against oxidative stress in cellular models .
- Anticancer Properties : Structural analogs of this compound have been investigated for their anticancer effects. Certain thienopyrazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound has been studied for its binding affinity to specific enzymes and receptors. Such interactions are crucial for understanding its therapeutic potential and mechanisms of action .
The biological activity of this compound may be attributed to several mechanisms:
- Free Radical Scavenging : The antioxidant properties are likely due to the compound's ability to neutralize free radicals, thereby preventing cellular damage.
- Inhibition of Tumor Growth : The anticancer activity may involve the inhibition of key signaling pathways related to cell growth and survival.
- Binding Affinity : Its interaction with various biological targets suggests a complex mechanism involving receptor-mediated pathways.
Study 1: Antioxidant Effects
A study evaluated the antioxidant activity of thieno[2,3-c]pyrazole compounds in fish models exposed to 4-nonylphenol toxicity. The results indicated that these compounds significantly reduced erythrocyte malformations compared to control groups .
Study 2: Anticancer Activity
Research on related thienopyrazole derivatives revealed their ability to inhibit the proliferation of cancer cell lines. Notably, compounds similar to N-{2-tert-butyl-5-oxo...} showed IC50 values in the micromolar range against various cancer types .
Study 3: Enzyme Interaction
Investigations into the binding interactions of thienopyrazole compounds with enzymes have highlighted their potential as enzyme inhibitors. For instance, certain derivatives demonstrated significant inhibition of specific kinases involved in cancer progression .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine | Lacks nitro and chloro groups | Potentially antimicrobial | Simpler structure without nitro group |
| N-(2-(tert-butyl)-5-chloro-N-methylthieno[3,4-c]pyrazole) | Similar core structure | Anticancer properties | Different substituents affecting activity |
| 5-bromo-N-(thienopyrazol) benzamide derivatives | Related thienopyrazole core | Varying anticancer effects | Halogen substitution alters activity profile |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
